Cyclohexanol, 4-(cyclohexylmethyl)-
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Overview
Description
Cyclohexanol, 4-(cyclohexylmethyl)- is an organic compound that belongs to the class of cycloalkanes It is a derivative of cyclohexanol, where a cyclohexylmethyl group is attached to the fourth carbon of the cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanol, 4-(cyclohexylmethyl)- can be synthesized through several methods. One common method involves the hydrogenation of phenol in the presence of a catalyst such as palladium or nickel. The reaction typically occurs under high pressure and temperature conditions to ensure complete hydrogenation.
Another method involves the oxidation of cyclohexane using air or oxygen in the presence of a cobalt catalyst. This process produces a mixture of cyclohexanol and cyclohexanone, which can be separated and purified through distillation.
Industrial Production Methods
In industrial settings, cyclohexanol, 4-(cyclohexylmethyl)- is often produced through the catalytic hydrogenation of benzene. This process involves the use of a metal catalyst, such as platinum or rhodium, and occurs under high pressure and temperature conditions. The resulting product is then purified through distillation and other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 4-(cyclohexylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form cyclohexanone, a key intermediate in the production of nylon.
Reduction: Reduction reactions can convert cyclohexanol, 4-(cyclohexylmethyl)- to cyclohexane.
Substitution: The hydroxyl group in cyclohexanol can be substituted with other functional groups, such as halogens, through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium or nickel, is commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
Oxidation: Cyclohexanone
Reduction: Cyclohexane
Substitution: Various halogenated cyclohexanols
Scientific Research Applications
Cyclohexanol, 4-(cyclohexylmethyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Cyclohexanol, 4-(cyclohexylmethyl)- is used in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of cyclohexanol, 4-(cyclohexylmethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, affecting their structure and function. Additionally, the cyclohexylmethyl group can interact with hydrophobic regions of proteins and other macromolecules, influencing their activity.
Comparison with Similar Compounds
Cyclohexanol, 4-(cyclohexylmethyl)- can be compared with other similar compounds, such as:
Cyclohexanol: The parent compound, which lacks the cyclohexylmethyl group.
Cyclohexanone: An oxidized form of cyclohexanol.
Cyclohexane: A fully reduced form of cyclohexanol.
The presence of the cyclohexylmethyl group in cyclohexanol, 4-(cyclohexylmethyl)- imparts unique chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
100544-80-7 |
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Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
4-(cyclohexylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H24O/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h11-14H,1-10H2 |
InChI Key |
QYZFQZJJSMHXOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2CCC(CC2)O |
Origin of Product |
United States |
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